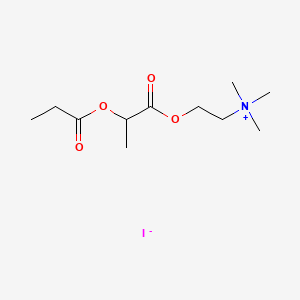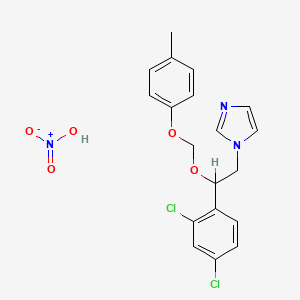
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both dichlorophenyl and methylphenoxy groups, suggests potential for significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.
Etherification: The next step is the etherification of the dichlorophenyl intermediate with 4-methylphenol to form the 4-methylphenoxy derivative.
Imidazole Ring Formation: The imidazole ring is then introduced through a cyclization reaction involving suitable reagents and conditions.
Nitration: Finally, the compound is nitrated to form the nitrate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications as a pharmaceutical agent, particularly in antifungal or antibacterial treatments.
Industry: Use in the development of new materials or agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets might include cytochrome P450 enzymes, ion channels, or other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(2,4-Dichlorophenyl)-2-(methoxy)ethyl)-1H-imidazole: Lacks the 4-methylphenoxy group, potentially altering its biological activity.
1-(2-(2,4-Dichlorophenyl)-2-((4-chlorophenoxy)methoxy)ethyl)-1H-imidazole: Substitution of the methyl group with a chlorine atom, which may affect its reactivity and applications.
Uniqueness
The presence of both dichlorophenyl and methylphenoxy groups in 1-(2-(2,4-Dichlorophenyl)-2-((4-methylphenoxy)methoxy)ethyl)-1H-imidazole nitrate makes it unique, potentially offering a combination of properties not found in other similar compounds. This could result in distinct biological activities or applications in various fields.
Propiedades
Número CAS |
71821-03-9 |
|---|---|
Fórmula molecular |
C19H19Cl2N3O5 |
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-2-[(4-methylphenoxy)methoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2O2.HNO3/c1-14-2-5-16(6-3-14)24-13-25-19(11-23-9-8-22-12-23)17-7-4-15(20)10-18(17)21;2-1(3)4/h2-10,12,19H,11,13H2,1H3;(H,2,3,4) |
Clave InChI |
SXWUZWLRPXHQIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


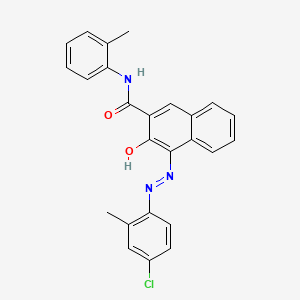
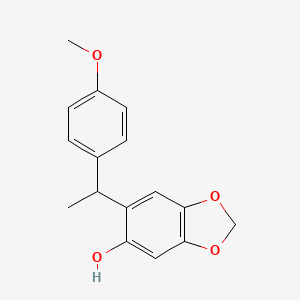
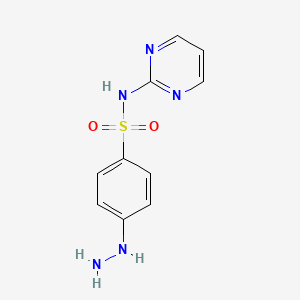
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)

![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
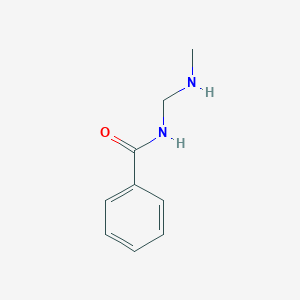
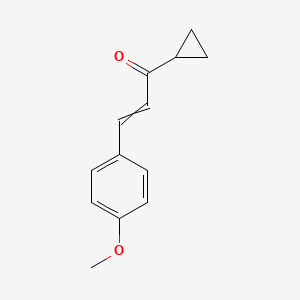
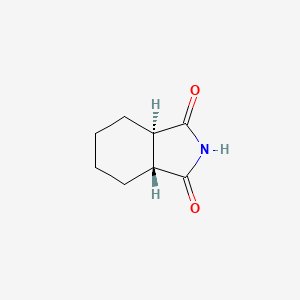
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

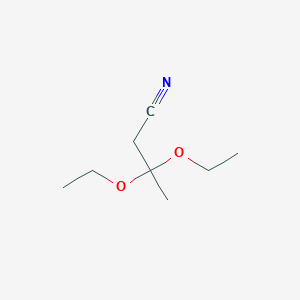
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
